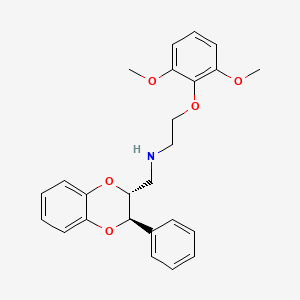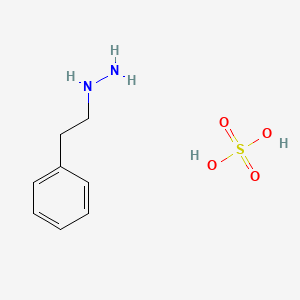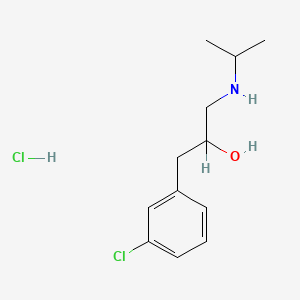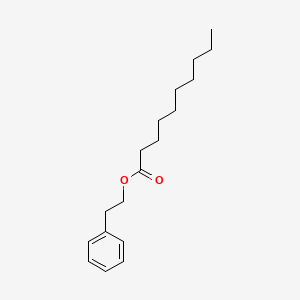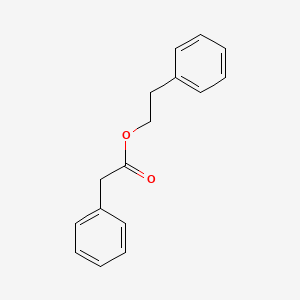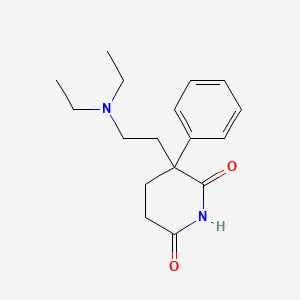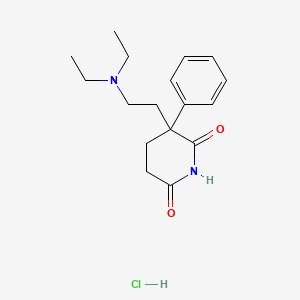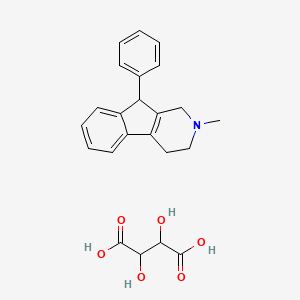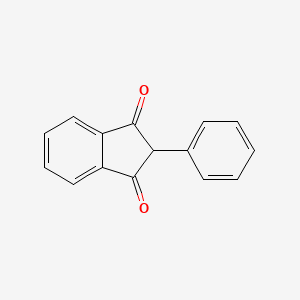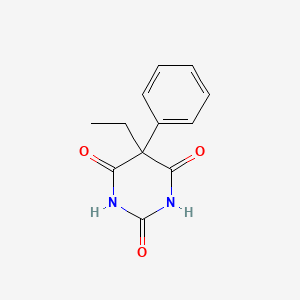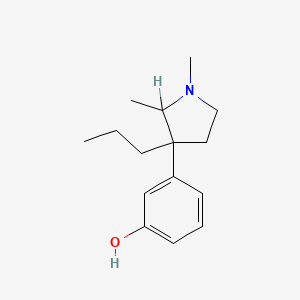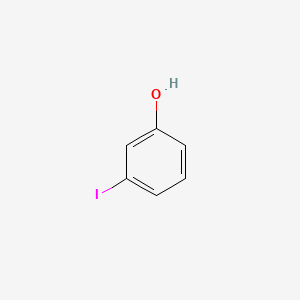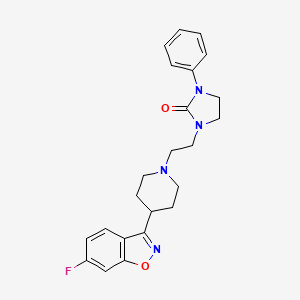
879Y6TC7CG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
879Y6TC7CG is a novel compound with potential antipsychotic properties. It displays marked antagonist properties at α₁- and α₂-adrenergic receptors and has been studied for its potential in treating schizophrenia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 879Y6TC7CG involves multiple steps, including the formation of the benzisoxazole ring, piperidine ring, and imidazolidinone moiety. The reaction conditions typically involve the use of solvents like methanol and ethyl acetate, and reagents such as sodium ethoxide and phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of high-performance thin-layer chromatography (HPTLC) for quantification and validation is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 879Y6TC7CG undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Applications De Recherche Scientifique
879Y6TC7CG has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods like HPTLC.
Biology: Studied for its interactions with various receptors and its potential as an antipsychotic.
Medicine: Investigated for its potential in treating schizophrenia and other psychiatric disorders.
Industry: Used in the development of pharmaceutical formulations and as a quality control standard.
Mécanisme D'action
The mechanism of action of 879Y6TC7CG involves its antagonist properties at α₁- and α₂-adrenergic receptors. It blocks various dopaminergic and serotonergic agonists, as well as N-methyl-D-aspartate (NMDA) antagonists. This broad pattern of activity suggests its potential as an antipsychotic at doses lower than those causing extrapyramidal side effects .
Comparaison Avec Des Composés Similaires
- Clozapine
- Haloperidol
- Amperozide
- MDL100,907
- ORG5222
- Ocaperidone
- Olanzapine
- Quetiapine
- Raclopride
- Resperidone
- Sertindole
- Tiospirone
- Ziprasidone
Uniqueness: 879Y6TC7CG is unique due to its distinctive receptor profile and potential antipsychotic activity at lower doses compared to similar compounds. It displays weak affinity for histaminic and muscarinic receptors, which may contribute to its lower side effect profile .
Propriétés
Numéro CAS |
200398-40-9 |
|---|---|
Formule moléculaire |
C23H25FN4O2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
1-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-3-phenylimidazolidin-2-one |
InChI |
InChI=1S/C23H25FN4O2/c24-18-6-7-20-21(16-18)30-25-22(20)17-8-10-26(11-9-17)12-13-27-14-15-28(23(27)29)19-4-2-1-3-5-19/h1-7,16-17H,8-15H2 |
Clé InChI |
ULCAXFRFGIKHRG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCN4CCN(C4=O)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCN4CCN(C4=O)C5=CC=CC=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl)-3-phenylimidazolin-2-one S 18327 S-18327 S18327 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


